Clarithromycin Impurity E

Description

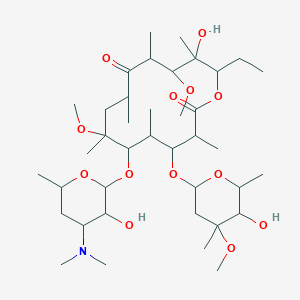

Structure

2D Structure

Properties

CAS No. |

81103-14-2 |

|---|---|

Molecular Formula |

C39H71NO13 |

Molecular Weight |

762.0 g/mol |

IUPAC Name |

(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,12-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C39H71NO13/c1-16-27-39(10,45)34(46-13)22(4)29(41)20(2)18-38(9,48-15)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-37(8,47-14)32(43)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,30+,31+,32-,33-,34+,36-,37+,38+,39?/m0/s1 |

InChI Key |

DWRKNXHSSDFLOJ-MQXKPBBZSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |

Isomeric SMILES |

CC[C@H]1C([C@@H]([C@H](C(=O)[C@H](C[C@@]([C@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |

Appearance |

White to Off-White Solid |

melting_point |

>255°C (dec.) |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

6,11-Di-O-methylerythromycin; 11-O-Methylclarithromycin; USP Clarithromycin Related Compound A |

Origin of Product |

United States |

Pharmacopoeial Standards and Reference Materials for Clarithromycin Impurity E

To ensure the consistent quality and safety of Clarithromycin (B1669154), pharmacopoeias provide well-characterized reference materials for its impurities. chemicea.comlgcstandards.comsigmaaldrich.comlgcstandards.comcymitquimica.com These standards are essential for the accurate identification and quantification of Impurity E during the manufacturing process and in the final drug product. clearsynth.comveeprho.com

Reference standards for Clarithromycin Impurity E are available from various pharmacopoeias, including the British Pharmacopoeia (BP) and are intended for laboratory use in tests prescribed by the respective monographs. sigmaaldrich.com These primary pharmaceutical standards are provided as neat solids and require specific storage conditions, typically at 2-8°C. sigmaaldrich.comlgcstandards.com

The availability of these reference materials, complete with a Certificate of Analysis, supports pharmaceutical companies in their analytical method development, validation, and quality control applications for Abbreviated New Drug Applications (ANDAs) and during commercial production. synzeal.comclearsynth.com

Table 2: Chemical and Regulatory Information

| Identifier | Information |

|---|---|

| CAS Number | 81103-14-2 synzeal.comchemicea.comsigmaaldrich.comclearsynth.com |

| Molecular Formula | C₃₉H₇₁NO₁₃ sigmaaldrich.comclearsynth.com |

| Molecular Weight | 761.98 g/mol sigmaaldrich.comclearsynth.com |

| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-13-hydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7,12-dimethoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione chemicea.com |

Formation Pathways and Mechanistic Studies of Clarithromycin Impurity E

Process-Related Impurities in Clarithromycin (B1669154) Synthesis

The synthesis of clarithromycin is a multi-step process that begins with erythromycin (B1671065) A. Process-related impurities are substances that are generated during this synthesis, including by-products, intermediates, and products of side reactions. The formation of these impurities can be influenced by a variety of factors inherent to the manufacturing process.

Side Reactions and Incomplete Transformations

Clarithromycin Impurity E is primarily formed as a by-product during the methylation step of the synthesis. google.com The synthesis of clarithromycin involves the selective methylation of the 6-hydroxyl group of an erythromycin A derivative. googleapis.com However, side reactions can lead to the methylation of other hydroxyl groups on the erythromycin A scaffold. Specifically, Impurity E results from the non-selective methylation of the 11-hydroxyl group in addition to the desired 6-hydroxyl group. google.compharmaffiliates.com

Incomplete transformations during the synthesis can also contribute to the impurity profile. If the starting material, erythromycin A, is not completely converted to the desired product, it can remain as an impurity. Similarly, intermediates that are not fully reacted in subsequent steps can be carried through the process and appear in the final product. veeprho.com

Role of Intermediates and Starting Materials in Impurity E Formation

The primary starting material for clarithromycin synthesis is Erythromycin A. googleapis.com The structure of erythromycin A contains multiple hydroxyl groups that can potentially undergo methylation. The key intermediate in the formation of Impurity E is a protected form of erythromycin A, often Erythromycin-A-9-Oxime. google.comgoogleapis.com During the methylation of this intermediate, the protecting groups are intended to prevent reaction at other sites, but this is not always completely successful.

The formation of 6,11-di-O-methylerythromycin A (Impurity E) occurs when the methylation agent reacts with the 11-hydroxyl group of the macrolide ring in addition to the targeted 6-hydroxyl group. google.com Some synthesis processes have reported the formation of 6,11-O-dimethyl erythromycin-A at levels exceeding 1.0%. googleapis.com

Table 1: Key Molecules in the Formation of this compound

| Compound Name | Role in Formation | Reference |

|---|---|---|

| Erythromycin A | Starting material for clarithromycin synthesis. | googleapis.com |

| Erythromycin-A-9-Oxime | Key intermediate that undergoes methylation. | google.comgoogleapis.com |

| Clarithromycin | Desired final product. |

Influence of Reaction Conditions on Impurity E Generation

The conditions under which the methylation reaction is carried out have a significant impact on the level of Impurity E formed. Factors such as the choice of solvent, base, temperature, and pH can all influence the selectivity of the methylation process. acs.orgacs.org

For instance, certain methylation processes using dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) as solvents can lead to the formation of more than 1.0% of 6,11-O-dimethyl erythromycin-A. googleapis.com The pH of the reaction mixture is another critical parameter; controlling the pH is crucial for minimizing the formation of certain impurities. acs.org For example, in the oximation step, which precedes methylation, maintaining a pH between 6.5 and 7.0 is important. googleapis.com The choice of base and its concentration can also affect the reaction's outcome. acs.org Research has shown that weaker bases may be necessary to facilitate the desired conversion while controlling impurity formation. acs.org

Table 2: Influence of Reaction Parameters on Impurity Formation

| Parameter | Influence on Impurity Generation | Reference |

|---|---|---|

| Solvent | Certain solvents like DMSO and THF can promote the formation of Impurity E. | googleapis.com |

| pH | Critical for controlling side reactions; acidic conditions can lead to degradation, while optimal pH can minimize certain impurities. | googleapis.comacs.org |

| Base | The type and amount of base used can affect reaction completion and impurity levels. | acs.org |

Degradation Pathways Leading to this compound

Impact of Environmental Factors on Degradation (e.g., pH, temperature, moisture, light)

The stability of clarithromycin is significantly influenced by environmental factors.

pH: Clarithromycin is known to be unstable in acidic conditions. researchgate.net At a low pH, it undergoes rapid degradation. researchgate.netmdpi.com Studies have shown that at pH 1.2, approximately 5% degradation occurs, while at pH 1.0 and 2.0, there is a significant loss of the active substance over four hours. mdpi.com The primary degradation pathway in acidic media involves the hydrolysis of the cladinose (B132029) sugar. researchgate.netresearchgate.net

Temperature: Elevated temperatures can accelerate degradation processes. Forced degradation studies often employ high temperatures to assess stability.

Oxidative Conditions: Clarithromycin is susceptible to degradation under oxidative stress, such as in the presence of hydrogen peroxide. mdpi.com The tertiary amino group is a potential site for oxidation. mdpi.com

Light and Moisture: Exposure to light and moisture can also contribute to the degradation of clarithromycin. veeprho.com

Identification of Degradation Byproducts Related to this compound

The primary degradation products of clarithromycin under acidic conditions are decladinosyl clarithromycin and clarithromycin 9,12-hemiketal. researchgate.netresearchgate.net These are formed through the cleavage of the glycosidic bond of the cladinose sugar. While these are the major degradation products, other byproducts can also be formed. High-performance liquid chromatography (HPLC) is a common analytical technique used to separate and identify these degradation products. pharmaffiliates.comresearchgate.net

It is important to note that while Impurity E is mainly formed during synthesis, the complex degradation pathways of clarithromycin can lead to a variety of other impurities, which must be monitored to ensure the quality and efficacy of the final pharmaceutical product.

Advanced Analytical Methodologies for Detection and Quantification of Clarithromycin Impurity E

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for the separation, identification, and quantification of drug substances and their impurities. Its application is crucial for ensuring that the levels of impurities like Clarithromycin (B1669154) Impurity E are within the stringent limits set by regulatory bodies.

Development of Stability-Indicating HPLC Methods

The development of a stability-indicating HPLC method is paramount for accurately determining the presence of impurities in clarithromycin. A stability-indicating method is one that can effectively separate the drug substance from its degradation products and process-related impurities, ensuring that the analytical results are a true reflection of the sample's quality. mdpi.com

Forced degradation studies are a key component in the development of such methods. In these studies, clarithromycin is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. mdpi.com For instance, studies have shown that clarithromycin degrades significantly under acidic and alkaline conditions. The analytical method must then be able to resolve the main clarithromycin peak from all the degradation products formed, including Impurity E if it is generated or co-elutes. mdpi.com The goal is to develop a method that provides good peak resolution with acceptable retention times and minimal peak tailing. mdpi.com

Several studies have focused on developing simple, selective, and sensitive isocratic or gradient HPLC methods for the impurity profiling of clarithromycin. researchgate.net These methods are designed to be robust and applicable for routine quality control of clarithromycin bulk samples.

Method Parameters and Chromatographic Resolution

Achieving adequate chromatographic resolution between clarithromycin and its impurities, including Impurity E, is dependent on the careful optimization of several HPLC method parameters. The European Pharmacopoeia (Ph. Eur.) monograph for clarithromycin outlines specific methods and relative retention times for its known impurities, with Impurity E having a relative retention of about 1.27. phenomenex.com

Key parameters that are manipulated to achieve the desired separation include:

Stationary Phase: The choice of the HPLC column is critical. Reversed-phase columns, such as C18 or C8, are commonly used. mdpi.comresearchgate.net For example, an XTerra RP18 column (5 μm, 250×4.6 mm) has been successfully employed. researchgate.net The particle size and dimensions of the column also play a significant role in efficiency and resolution. mdpi.comjournaljpri.com

Mobile Phase: The composition of the mobile phase, including the organic solvent (e.g., acetonitrile (B52724) or methanol), aqueous buffer, and pH, is a primary driver of selectivity and retention. mdpi.comresearchgate.netjournaljpri.com A common mobile phase consists of a mixture of acetonitrile and a phosphate (B84403) buffer. researchgate.net For instance, a mobile phase of acetonitrile, 0.2 M potassium phosphate buffer (pH 6.80), and water in a ratio of 40:3.5:56.5 has been reported. researchgate.net The pH of the mobile phase can significantly affect the retention behavior of ionizable compounds like clarithromycin. who.int

Temperature: The column temperature is another important parameter that can influence selectivity and peak shape. A temperature of 56°C has been used in some methods to improve separation. researchgate.net

Flow Rate and Detection: The flow rate of the mobile phase affects analysis time and resolution. journaljpri.com Detection is typically performed using a UV detector at a wavelength where clarithromycin and its impurities have adequate absorbance, such as 205 nm or 210 nm. rroij.com

Table 1: Example HPLC Method Parameters for Clarithromycin Impurity Analysis

| Parameter | Condition 1 researchgate.net | Condition 2 phenomenex.com | Condition 3 rroij.com |

|---|---|---|---|

| Column | XTerra RP18, 5 µm, 250×4.6 mm | Octadecylsilyl silica (B1680970) gel, 3.5 µm, 100x4.6 mm | Capcell Pak C18, 5 µm, 150 mm × 4.6 mm |

| Mobile Phase | Acetonitrile – 0.2 M Potassium Phosphate Buffer pH 6.80 – Water (40 : 3.5 : 56.5) | Gradient of Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 4.4) | Acetonitrile and 0.035 M Potassium Dihydrogen Phosphate (pH 4.4) (55:45, v/v) |

| Flow Rate | Not Specified | 1.1 mL/min | 0.6 mL/min |

| Column Temperature | 56°C | 40°C | Not Specified |

| Detection | UV | UV at 205 nm | UV at 210 nm |

| Injection Volume | Not Specified | 10 µL | 20 µL |

System Suitability Testing for Impurity E Analysis

System suitability testing (SST) is an integral part of any analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis. pharmatimesofficial.compharmaguideline.com Before commencing any sample analysis, a series of SST parameters are evaluated to confirm the performance of the HPLC system. pharmatimesofficial.compharmaguideline.com

For the analysis of Clarithromycin Impurity E, the SST would typically involve injecting a standard solution containing clarithromycin and its relevant impurities, including a known amount of Impurity E. rroij.com The key SST parameters and their typical acceptance criteria include:

Resolution (Rs): This is a critical parameter that measures the degree of separation between two adjacent peaks. For impurity analysis, the resolution between the main peak (clarithromycin) and the closest eluting impurity peak, as well as between any two adjacent impurity peaks, should be greater than a specified value, often ≥ 2.0. rroij.compharmatimesofficial.com The European Pharmacopoeia specifies a peak-to-valley ratio of at least 3.0 between the peak due to impurity D and the clarithromycin peak. phenomenex.com

Tailing Factor (T): Also known as the symmetry factor, this parameter measures the asymmetry of a chromatographic peak. A value of T ≤ 2.0 is generally required to ensure accurate peak integration. pharmatimesofficial.com Some methods may specify a tighter range, such as 0.9 to 1.5. rroij.com

Repeatability (%RSD): The precision of the system is assessed by making replicate injections of a standard solution. The relative standard deviation (%RSD) of the peak areas for the main component and the impurities should be within acceptable limits, typically not more than 2.0% for the main peak. rroij.compharmatimesofficial.com

Theoretical Plates (N): This parameter is a measure of the column's efficiency. The method will specify a minimum number of theoretical plates for the clarithromycin peak. pharmatimesofficial.com

Table 2: Typical System Suitability Parameters and Acceptance Criteria

| Parameter | Typical Acceptance Criterion | Reference |

|---|---|---|

| Resolution (Rs) between critical peaks | ≥ 2.0 | rroij.compharmatimesofficial.com |

| Tailing Factor (T) for the main peak | ≤ 2.0 | pharmatimesofficial.com |

| %RSD of Peak Area (from replicate injections) | ≤ 2.0% | rroij.compharmatimesofficial.com |

| Theoretical Plates (N) | Within method-specific limits | pharmatimesofficial.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. synthinkchemicals.com It is particularly valuable for the identification and quantification of impurities at trace levels. synthinkchemicals.comscirp.org

Application in Impurity Profiling and Characterization at Trace Levels

LC-MS/MS is indispensable for the comprehensive impurity profiling of pharmaceuticals. synthinkchemicals.com It offers significant advantages over conventional HPLC with UV detection, especially for impurities that are present at very low concentrations or lack a UV chromophore. nih.govijalsr.org The high sensitivity of LC-MS/MS allows for the detection and quantification of impurities at parts-per-million (ppm) levels, which is often necessary for genotoxic impurities. scirp.orgnih.gov

In the context of this compound, LC-MS/MS can be used to:

Confirm the identity of the impurity by providing accurate mass measurements of the molecular ion.

Quantify the impurity at levels that may be below the limit of quantification of HPLC-UV methods. nih.gov

Detect and identify previously unknown impurities in the drug substance or product. synthinkchemicals.com

The development of a sensitive LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters. ijalsr.org This includes selecting the appropriate ionization source (e.g., electrospray ionization - ESI) and operating mode (e.g., positive or negative ion mode), as well as the precursor and product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis. nih.govnih.gov

Elucidation of Fragmentation Pathways relevant to this compound

Tandem mass spectrometry (MS/MS) is a key feature of LC-MS/MS that provides structural information about the analyte. synthinkchemicals.com In an MS/MS experiment, the molecular ion (precursor ion) of the impurity of interest is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). synthinkchemicals.com The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure.

By analyzing the fragmentation pathways of this compound, analysts can:

Confirm its chemical structure. The observed fragment ions can be rationalized based on the proposed structure, providing a high degree of confidence in its identification.

Differentiate it from other isomeric impurities. Even if two impurities have the same molecular weight, they may produce different fragmentation patterns, allowing for their unambiguous identification.

Studies on the fragmentation of clarithromycin and its related impurities have shown characteristic losses and fragment ions. xml-journal.netresearchgate.net For example, upon collisional activation, protonated clarithromycin can undergo the loss of the cladinose (B132029) sugar moiety or the desosamine (B1220255) sugar moiety, leading to characteristic fragment ions. xml-journal.net A detailed study of the fragmentation of Impurity E would involve comparing its MS/MS spectrum to that of clarithromycin and other known impurities to identify unique fragmentation pathways that can be used for its specific detection and characterization. For instance, the fragmentation of clarithromycin often yields a prominent product ion at m/z 158.1. researchgate.netcore.ac.uk The presence and relative abundance of this and other ions in the MS/MS spectrum of Impurity E would be crucial for its structural elucidation.

Other Spectroscopic and Chromatographic Approaches for Identification

The definitive identification and structural elucidation of pharmaceutical impurities like this compound rely on a combination of powerful analytical techniques. Beyond initial detection by chromatography, spectroscopic methods provide the detailed molecular information necessary for unequivocal confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural confirmation of organic molecules, including pharmaceutical impurities. biosynth.com For this compound, which is chemically identified as 6,11-di-O-methylerythromycin A, NMR is indispensable for verifying the precise location of the additional methyl group compared to the parent API, Clarithromycin (6-O-methylerythromycin A). synzeal.compharmaffiliates.comchemicea.com The process involves isolating the impurity, often through preparative high-performance liquid chromatography (HPLC), and then subjecting the purified substance to ¹H (proton) and ¹³C (carbon-13) NMR analysis. biosynth.compharmaffiliates.com

The structural confirmation is achieved by meticulously analyzing the chemical shifts, coupling constants, and signal integrations in the NMR spectra.

¹H NMR: The proton spectrum provides detailed information about the chemical environment of hydrogen atoms. The key differentiating feature for Impurity E would be the appearance of a new singlet signal corresponding to the protons of the C11-methoxy group (O-CH₃). Concurrently, the signal for the C11-hydroxyl proton (OH), which would be present in Clarithromycin, would be absent. Furthermore, the chemical shifts of protons on carbons adjacent to the C11 position would experience a downfield shift due to the electronic effect of the new ether linkage.

¹³C NMR: The carbon-13 spectrum complements the proton data by showing a distinct signal for the new methoxy (B1213986) carbon at the C11 position. The chemical shift of the C11 carbon itself would also be significantly altered upon methylation of the hydroxyl group.

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, leaving no ambiguity about the structure.

The table below illustrates hypothetical key differentiating signals in the ¹H NMR spectrum that would be used to confirm the identity of this compound against the parent compound.

| Proton Signal | Expected Chemical Shift (ppm) in Clarithromycin | Expected Chemical Shift (ppm) in this compound | Rationale for Difference |

|---|---|---|---|

| C11-OH (Hydroxyl Proton) | Present, variable | Absent | The hydroxyl group at the C11 position is replaced by a methoxy group in Impurity E. |

| C11-OCH₃ (Methoxy Protons) | Absent | Present, singlet (approx. 3.2-3.5 ppm) | This signal directly corresponds to the additional methyl group defining Impurity E. synzeal.com |

| H-11 (Proton on C11) | Shift value 'X' | Downfield shift from 'X' | The proton at C11 is deshielded by the adjacent ether oxygen in Impurity E compared to the hydroxyl group in Clarithromycin. |

Role of Reference Standards in Analytical Method Development and Validation

Reference standards are highly purified and well-characterized substances used as a measurement benchmark in pharmaceutical analysis. For this compound, a certified reference standard is critical for the development, validation, and routine execution of analytical methods designed to control its presence in the drug substance and product. synzeal.comsynzeal.comindiamart.com These standards are often supplied with a comprehensive certificate of analysis detailing their identity, purity, and characterization data, ensuring traceability to pharmacopeial standards where applicable. pharmaffiliates.comsynzeal.com

The fundamental role of a reference standard is to provide assurance of identity and purity, which is leveraged throughout the analytical method lifecycle.

Method Development: During the development of a chromatographic method (e.g., HPLC), the Impurity E reference standard is used to determine the optimal conditions for its separation from Clarithromycin and other related substances. synzeal.comclearsynth.com It allows analysts to establish key parameters like retention time, resolution, and peak shape, ensuring the method is selective for the impurity.

Method Validation: Method validation is a regulatory requirement to demonstrate that an analytical procedure is suitable for its intended purpose. rroij.comresearchgate.net As per International Council for Harmonisation (ICH) guidelines, the reference standard for this compound is indispensable for validating several key performance characteristics. researchgate.net

The following table details the specific function of the this compound reference standard in the validation of a typical chromatographic method.

| Validation Parameter | Role of the this compound Reference Standard |

|---|---|

| Specificity / Selectivity | Used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components. The standard is spiked into the sample matrix to confirm the impurity peak is well-resolved from the API and other impurities without interference. rroij.com |

| Accuracy | Serves as the "true value" to assess the closeness of test results to the actual amount. Accuracy is determined by spiking known quantities of the reference standard into the sample and calculating the percent recovery. researchgate.net |

| Precision (Repeatability & Intermediate Precision) | Solutions of the reference standard are analyzed multiple times under the same (repeatability) and different (intermediate precision) conditions (e.g., different days, analysts, equipment) to assess the method's consistency and reproducibility. rroij.comresearchgate.net |

| Linearity | A series of dilutions of the reference standard are prepared to create a calibration curve. This demonstrates a direct proportional relationship between the concentration of Impurity E and the instrument's response over a specified range. |

| Limit of Quantitation (LOQ) & Limit of Detection (LOD) | The reference standard is serially diluted to determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy (LOQ) and the lowest concentration that can be detected (LOD). researchgate.net |

| Identification | Used to confirm the identity of a peak in a sample chromatogram by comparing its retention time to that of the known reference standard. |

In essence, the availability of a well-characterized this compound reference standard is a prerequisite for any robust quality control strategy. synzeal.com It ensures that analytical methods are accurate, precise, and specific, thereby guaranteeing that the levels of this impurity in the final pharmaceutical product are monitored and controlled within acceptable limits set by regulatory authorities.

Strategies for Control and Reduction of Clarithromycin Impurity E in Pharmaceutical Manufacturing

Process Optimization for Minimizing Impurity Formation

The formation of Clarithromycin (B1669154) Impurity E, chemically known as 6,11-di-O-methylerythromycin A, is intricately linked to the manufacturing process of clarithromycin. google.comsynzeal.comchemicea.com Therefore, meticulous optimization of the synthesis and purification steps is paramount to minimize its generation.

Raw Material Quality Control and Precursor Purity

The quality of starting materials and intermediates is a foundational element in controlling impurities in the final API. In the synthesis of clarithromycin, erythromycin (B1671065) A serves as the primary precursor. The presence of impurities in the starting erythromycin A or in the reagents used during the methylation process can directly lead to the formation of unwanted by-products, including Impurity E.

Controlling the purity of key raw materials is a critical first step. researchgate.net For instance, in related processes, ensuring the raw material has a low content of isomeric impurities is crucial to achieving a pure final product. researchgate.net This principle applies to the control of Impurity E, where stringent specifications for precursors and reagents help prevent its formation from the outset. Insufficient purification of starting materials or intermediates can result in their persistence throughout the production process, ultimately contaminating the final product.

Reaction Condition Control (e.g., pH, temperature, reaction time, reagent stoichiometry)

The conditions under which the chemical reactions are performed play a significant role in dictating the impurity profile of the final product. For macrolide synthesis, factors such as pH, temperature, reaction time, and the stoichiometry of reagents are critical process parameters that must be precisely controlled. nih.govacs.org

Research into the synthesis of related clarithromycin derivatives highlights the sensitivity of the macrolide structure to reaction conditions. researchgate.net For example, pH has been identified as a critical parameter. researchgate.netnih.govacs.org Acidic conditions can lead to the degradation of the labile sugar moieties present in the macrolide structure, promoting the formation of degradation-related impurities. researchgate.net Studies have shown that maintaining the pH in a neutral to slightly basic range (e.g., pH 7-8) is optimal for minimizing the formation of certain impurities while ensuring efficient conversion of the starting material. nih.govacs.org

Temperature is another crucial factor. While higher temperatures can increase reaction rates, they can also promote side reactions and degradation. In the context of clarithromycin synthesis, controlling the temperature, often through the use of a water jacket, is essential to prevent the formation of thermal degradation products. google.com

The stoichiometry of reagents, such as the methylating agent, must also be carefully optimized. An excess of a reagent might lead to over-methylation or other side reactions, contributing to the impurity profile. nih.gov Conversely, insufficient reagent can result in incomplete reactions, leaving unreacted starting materials that can complicate purification. nih.govacs.org

A summary of key reaction parameters and their impact on impurity formation is presented below:

| Parameter | Effect on Impurity Formation | Optimal Range (Example) |

| pH | Acidic conditions can cause degradation of sugar moieties, leading to impurity formation. | 7-8 nih.govacs.org |

| Temperature | Higher temperatures can accelerate side reactions and degradation. | 20-70 °C google.com |

| Reagent Stoichiometry | Imbalance can lead to side reactions or incomplete conversion. | Optimized for specific reaction nih.gov |

| Reaction Time | Prolonged times can increase the formation of degradation products. | Monitored to ensure completion without excessive degradation researchgate.net |

Purification Technologies and Separation Techniques

Even with optimized reaction conditions, the formation of some level of impurities is often unavoidable. Therefore, robust purification technologies are essential to remove Clarithromycin Impurity E and other related substances to meet the required quality standards.

Crystallization is a common and effective method for purifying APIs. A Korean patent describes a purification method for clarithromycin that utilizes ketone-type organic solvents to effectively remove impurities, specifically targeting 6,11-di-O-methylerythromycin A (Impurity E). google.com This process relies on the differential solubility of clarithromycin and its impurities in the chosen solvent system, allowing for the isolation of high-purity clarithromycin. google.com The use of solvents like acetone, which has a low boiling point, also offers the advantage of being easily removed during the drying process. google.com

In some cases, recrystallization in a mixture of alkanols and ketone solvents is employed to further enhance purity. google.com The choice of solvent is critical; for instance, dichloromethane (B109758) (DCM) has been shown to be effective in separating isomeric impurities due to the poor solubility of the undesired isomer in it. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying impurities, but it is also used in preparative chromatography for purification. veeprho.com Various HPLC methods have been developed to separate clarithromycin from its impurities, including Impurity E. phenomenex.com These methods often utilize C18 columns and gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). phenomenex.com

Impurity Profiling and Control Specifications

A comprehensive understanding of the impurity profile of a drug substance is a regulatory requirement and is crucial for ensuring its quality and safety.

Setting Acceptance Criteria for this compound

Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines on setting specifications for impurities in new drug substances. europa.eu For semi-synthetic antibiotics like clarithromycin, specific thresholds are established for reporting, identification, and qualification of impurities. europa.eu

The acceptance criteria for this compound are set based on toxicological data, pharmacopeial standards (such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP)), and the manufacturing process capability. synzeal.com The European Pharmacopoeia monograph for clarithromycin, for example, lists Impurity E and provides methods for its detection. phenomenex.com The acceptance limit for an impurity is the maximum level that is considered safe and does not impact the efficacy of the drug product. These limits are often expressed as a percentage of the API. For example, guidelines may set the identification and qualification threshold for impurities in semi-synthetic active substances at 0.2%. europa.eu

Health Canada has also established Acceptable Intake (AI) limits for certain impurities, which are determined through approaches like the Carcinogenic Potency Categorization Approach (CPCA). canada.ca While this is particularly prominent for nitrosamine (B1359907) impurities, the underlying principle of setting scientifically justified limits applies to all impurities.

Monitoring Impurity Levels in In-Process and Finished Products

Consistent monitoring of impurity levels throughout the manufacturing process is essential to ensure the final product meets the pre-defined quality standards. veeprho.com This involves testing in-process materials as well as the final API. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose. veeprho.com Stability-indicating HPLC methods are developed and validated to accurately separate and quantify clarithromycin from its impurities, including Impurity E. alentris.org These methods must be robust and capable of detecting impurities at very low levels. The European Pharmacopoeia outlines a specific HPLC method for the analysis of clarithromycin and its related substances, which serves as a reference for quality control laboratories. phenomenex.com

The results from in-process monitoring can provide valuable feedback for process control, allowing for adjustments to be made in real-time to minimize impurity formation. Final product testing confirms that the entire manufacturing process has consistently produced an API that complies with all quality specifications, including the limits for this compound.

The table below provides an example of relative retention times for clarithromycin impurities as per a pharmacopeial method, which is crucial for their identification during HPLC analysis. phenomenex.com

| Compound | Relative Retention Time (approx.) |

| Impurity A | 0.42 |

| Impurity C | 0.89 |

| Impurity D | 0.96 |

| Clarithromycin | 1.00 |

| Impurity E | 1.27 |

| Impurity F | 1.33 |

| Impurity G | 1.72 |

| Impurity H | 1.82 |

Development of Robust Manufacturing Processes

The control and reduction of this compound, chemically known as 6,11-di-O-methylerythromycin A, is a critical objective in the synthesis of the active pharmaceutical ingredient (API). synzeal.compharmaffiliates.com The development of a robust manufacturing process is paramount to ensure that the level of this and other impurities is consistently maintained below the established regulatory thresholds, typically less than 1.0% for Impurity E. google.com A robust process is one that is well-understood, reliable, and consistently yields a product of the required quality. This is achieved through a modern, systematic approach to development known as Quality by Design (QbD), often facilitated by Process Analytical Technology (PAT). iajps.comamericanpharmaceuticalreview.comnih.gov

The QbD framework is a proactive approach that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. iajps.commdpi.com

Key elements of applying QbD to control this compound include:

Defining a Quality Target Product Profile (QTPP): This involves setting the objectives for the final drug product, including purity. A crucial Critical Quality Attribute (CQA) for Clarithromycin is the level of impurities, with a specific limit for Impurity E. nih.govturkjps.org

Identifying Critical Process Parameters (CPPs): These are parameters in the manufacturing process that, when varied, can have a significant impact on a CQA. turkjps.org For the synthesis of Clarithromycin, CPPs that influence the formation of Impurity E include reaction temperature, pH, choice of reagents (such as the methylating agent and base), and solvent system. google.comnih.govresearchgate.net

Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. mdpi.com Operating within the design space ensures that the level of Impurity E remains within its specified limit.

Research into the synthesis of Clarithromycin and its intermediates has provided valuable data on how certain CPPs affect impurity profiles. While Impurity E is formed during the methylation step, studies on controlling related impurities, such as isomeric oximes and degradation products, offer significant insights into process robustness. google.comnih.gov The formation of these impurities is often sensitive to the same parameters that influence the generation of Impurity E.

For instance, in the formation of a key intermediate, Clarithromycin 9-oxime, pH has been identified as a critical process parameter. nih.govresearchgate.net Acidic conditions can lead to the degradation of the acid-labile cladinose (B132029) sugar, forming unwanted decladinosylated impurities. nih.govresearchgate.net Conversely, the choice of base and solvent system is crucial for driving the desired reaction to completion while minimizing side reactions. acs.org

Detailed studies have explored the impact of pH on the reaction profile during the synthesis of Clarithromycin intermediates. The findings highlight the delicate balance required to achieve high conversion rates while preventing the formation of degradation impurities. nih.govresearchgate.net An optimal pH range of 7-8 was proposed to control the formation of decladinosylated impurities while ensuring efficient consumption of the starting material. nih.govresearchgate.netacs.org

| pH Level | Starting Material Consumed (%) | Desired Product Yield (%) | Decladinosylated Impurity (%) | Notes |

|---|---|---|---|---|

| ~3.1 (No Base) | ~100% | ~25% | ~50% | Significant degradation of the macrolide structure under acidic conditions. |

| ~7.0 | ~95% | ~91% | ~2% | Improved profile with controlled impurity formation. |

| ~7.5 | ~98.8% | ~94% | ~4% | Higher conversion but a slight increase in the degradation impurity. |

Similarly, the selection of a suitable base and solvent system is critical. Weaker bases have been found to be more effective in facilitating the conversion while controlling impurity levels. acs.org The solvent not only facilitates the reaction but also plays a role in the subsequent purification steps to remove impurities. nih.gov

| Base | Solvent | Reaction Outcome |

|---|---|---|

| Sodium Bicarbonate (NaHCO₃) | Ethanol | Effective conversion; pH adjustment to ~7-8 is critical for impurity control. |

| Potassium Carbonate (K₂CO₃) | Acetonitrile | Lower conversion of starting material observed. |

| DIPEA | Dichloromethane (DCM) | Incomplete reaction, with >50% of starting material remaining. |

| DBU | Dichloromethane (DCM) | Incomplete reaction, with >50% of starting material remaining. |

To effectively implement a robust manufacturing process based on this understanding, Process Analytical Technology (PAT) is employed. PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.gov Instead of relying solely on end-product testing, PAT tools monitor the process in real-time, allowing for immediate adjustments. core.ac.uk For Clarithromycin synthesis, spectroscopic methods like Near-Infrared (NIR) or Raman spectroscopy can be used to monitor CPPs and CQAs, such as reagent concentration and the formation of Impurity E, directly within the reaction vessel. americanpharmaceuticalreview.comresearchgate.net This real-time monitoring ensures the process remains within its validated design space, preventing deviations that could lead to higher impurity levels. americanpharmaceuticalreview.com

By integrating the principles of Quality by Design with the enabling tools of Process Analytical Technology, manufacturers can develop a robust process that minimizes the formation of this compound. americanpharmaceuticalreview.com This scientific, risk-based approach ensures a deep understanding of the manufacturing process, enhances control, reduces product variability, and consistently produces high-quality Clarithromycin. nih.gov

Regulatory Framework and Quality Assurance Implications for Clarithromycin Impurity E

Pharmacopoeial Requirements for Clarithromycin (B1669154) Impurity E (USP, EP, BP)

Pharmacopoeias provide legally binding standards for the quality of medicines. The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) all have monographs for Clarithromycin that specify tests and limits for related substances, including Impurity E.

United States Pharmacopeia (USP)

The USP monograph for Clarithromycin lists "Clarithromycin Related Compound A" which is synonymous with Clarithromycin Impurity E. uspbpep.comlgcstandards.com The monograph specifies a liquid chromatography method for the determination of related compounds and provides relative retention times for various impurities to aid in their identification. uspbpep.com The USP sets limits for individual and total impurities to ensure the quality of the drug substance. pharmtech.com Modernization of the USP assay has been explored using eXtended Performance (XP) column technology to achieve faster analysis times while adhering to USP guidelines.

European Pharmacopoeia (EP)

The European Pharmacopoeia (EP) monograph for Clarithromycin (1651) also details a liquid chromatography method for the analysis of related substances. phenomenex.comphenomenex.comwindows.net this compound is a specified impurity in the EP. uspbpep.com The monograph provides system suitability criteria, including resolution requirements between Clarithromycin and its impurities, to ensure the validity of the analytical method. phenomenex.com

British Pharmacopoeia (BP)

The British Pharmacopoeia (BP) harmonizes with the EP monograph for Clarithromycin. Therefore, the requirements for the control of this compound are consistent with those of the EP. slideshare.net The BP provides reference standards for impurities, including this compound (BP 834), for use in the prescribed tests.

The table below summarizes the different names for this compound across the major pharmacopoeias.

| Pharmacopoeia | Name for Impurity E | CAS Number |

| United States Pharmacopeia (USP) | Clarithromycin Related Compound A | 81103-14-2 |

| European Pharmacopoeia (EP) | This compound | 81103-14-2 |

| British Pharmacopoeia (BP) | This compound | 81103-14-2 |

Data sourced from various pharmacopoeial reference standard suppliers. lgcstandards.comsynzeal.com

Role of Reference Standards in Regulatory Filings and Quality Control

Reference standards are highly characterized materials that are essential for the accurate and consistent testing of pharmaceuticals. They play a critical role in regulatory submissions and routine quality control. clearsynth.comsynzeal.com

Analytical method validation is a regulatory requirement to ensure that a chosen analytical procedure is suitable for its intended purpose. clearsynth.com Reference standards for impurities like this compound are crucial for:

Specificity: Demonstrating that the analytical method can unequivocally assess the analyte in the presence of other components, including impurities.

Accuracy: Determining the closeness of test results to the true value by spiking the drug substance with known amounts of the impurity reference standard.

Precision: Assessing the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample.

Quantitation Limit: Establishing the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy.

The use of a well-characterized reference standard for this compound ensures the reliability and validity of the analytical data submitted in regulatory filings. synzeal.comchemwhat.com

For generic drug manufacturers submitting Abbreviated New Drug Applications (ANDAs), demonstrating control over impurities is a key requirement. fda.govregulations.govfda.gov Reference standards for impurities are used in routine quality control to:

Identify and Quantify Impurities: Compare the chromatographic profile of a production batch against the reference standard to identify and quantify the levels of this compound. fda.gov

Ensure Batch-to-Batch Consistency: Monitor impurity levels over time to ensure that the manufacturing process remains in a state of control.

Release Testing: Confirm that the levels of this compound in the final product are within the approved specification limits before the batch is released to the market. regulations.gov

The availability and use of official pharmacopoeial reference standards or well-characterized in-house standards are fundamental to a robust quality control system for commercial production. clearsynth.comsynzeal.com

Analytical Method Validation (AMV) Applications

Post-Approval Change Management and Impurity Control

Once a drug product is approved, manufacturers may need to make changes to the manufacturing process, raw material suppliers, or manufacturing site. nih.gov Any such change carries the potential to alter the impurity profile of the drug substance or drug product.

A robust post-approval change management system is essential to ensure that the quality of the product is not adversely affected. This includes:

Risk Assessment: Evaluating the potential impact of the proposed change on the formation of impurities, including this compound. nih.gov

Comparative Analysis: Analyzing batches manufactured with the proposed change and comparing their impurity profiles to those from the original process.

Stability Studies: Conducting stability studies on the drug product manufactured with the change to ensure that the impurity levels remain within specification throughout the product's shelf life.

Regulatory Notification: Reporting the changes to the relevant regulatory authorities in accordance with post-approval change management guidelines.

Effective impurity control is a continuous process that extends from development through to the end of the product's lifecycle. A thorough understanding of the synthetic and degradation pathways that can lead to the formation of impurities like this compound is critical for maintaining product quality and ensuring patient safety. freyrsolutions.comregistech.com

Future Research Directions and Advanced Studies on Clarithromycin Impurity E

Investigation of Novel or Unknown Clarithromycin (B1669154) Impurities

The profile of impurities in a drug substance is not always static. Changes in manufacturing processes, raw materials, or storage conditions can potentially lead to the formation of new, previously uncharacterized impurities. Therefore, a crucial area of future research is the continued investigation to identify any novel or unknown impurities related to clarithromycin. researchgate.net

Key Research Activities:

Forced Degradation Studies: Subjecting clarithromycin to stress conditions such as acid, base, oxidation, heat, and light can help to generate potential degradation products. mdpi.com For instance, studies have shown that clarithromycin degrades significantly in acidic solutions.

Advanced Analytical Characterization: The use of sophisticated analytical techniques is essential for the detection and structural elucidation of new impurities. High-performance liquid chromatography (HPLC) is a primary tool for separating and quantifying impurities. researchgate.netpharmaffiliates.com When coupled with mass spectrometry (LC-MS), it allows for the determination of the molecular weights of unknown compounds, providing critical information for their identification. mdpi.com

In-depth Mechanistic Understanding of Impurity E Formation under Varied Conditions

While Clarithromycin Impurity E is a known entity, a more profound understanding of its formation mechanism is a key research objective. This involves detailed kinetic and mechanistic studies to elucidate the precise chemical pathways leading to its formation under a variety of conditions.

Factors that can influence the formation of impurities include pH, temperature, solvents, and the presence of catalysts or other reagents. researchgate.netacs.orgresearchgate.net For example, the formation of certain clarithromycin-related impurities has been shown to be dependent on the pH of the reaction mixture. acs.orgnih.gov

Areas for Deeper Investigation:

Kinetic Modeling: Developing kinetic models can help to predict the rate of Impurity E formation under different manufacturing and storage scenarios.

Isotopic Labeling Studies: Using isotopically labeled clarithromycin can trace the transformation pathways and pinpoint the exact atoms involved in the formation of Impurity E.

Computational Chemistry: Molecular modeling and computational chemistry can be employed to simulate reaction pathways and transition states, offering theoretical insights into the formation mechanism.

Development of Enhanced Analytical Techniques for Ultra-Trace Detection

The detection and quantification of impurities at increasingly lower levels is a constant drive in pharmaceutical analysis. Future research will focus on developing more sensitive and specific analytical methods for the ultra-trace detection of this compound and other related substances.

Current methods like HPLC with UV or electrochemical detection are widely used. researchgate.netmdpi.com However, the demand for higher sensitivity to meet stringent regulatory standards continues to push the boundaries of analytical science. drugdiscoverynews.com

Emerging and Advanced Analytical Technologies:

| Analytical Technique | Description | Potential Advantages for Impurity Analysis |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Utilizes smaller particle size columns and higher pressures than conventional HPLC, leading to faster analysis times and improved resolution. apacsci.com | Increased sensitivity, better separation of closely related impurities, and higher throughput. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the confident identification of unknown compounds and the differentiation of isobaric species. apacsci.com | Unambiguous identification of trace-level impurities without the need for reference standards. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A powerful technique for detecting elemental impurities at ultra-trace levels, often in the parts-per-trillion (ppt) range. drawellanalytical.com | Essential for controlling inorganic impurities that may be introduced from catalysts or raw materials. apacsci.comdrawellanalytical.com |

| Charged Aerosol Detection (CAD) | A universal detector for HPLC that provides a more uniform response for different compounds compared to UV detection, which is useful for quantifying unknown impurities. lcms.cz | More accurate quantitation of impurities for which reference standards are not available. lcms.cz |

| Capillary Electrophoresis (CE) coupled with Mass Spectrometry (CE-MS) | Offers high-resolution separations and sensitive detection, making it a powerful tool for characterizing complex mixtures. researchgate.net | Provides an alternative and complementary separation mechanism to HPLC for challenging impurity profiles. researchgate.net |

These advanced techniques, often used in combination (hyphenated techniques), will be instrumental in achieving the ultra-trace detection limits required for future pharmaceutical quality control. apacsci.comresearchgate.net

Predictive Modeling for Impurity Formation in Complex Pharmaceutical Systems

A forward-looking area of research involves the development of predictive models that can anticipate the formation of impurities like this compound. These models would integrate data from various sources to forecast impurity levels in complex pharmaceutical systems.

By leveraging computational power and data analytics, it may be possible to predict how variations in raw material attributes, process parameters, and storage conditions will impact the impurity profile of the final drug product. This approach aligns with the principles of Quality by Design (QbD), where quality is built into the product from the outset.

Components of Predictive Models:

Multivariate Data Analysis (MVDA): Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze large datasets from manufacturing processes to identify the key variables influencing impurity formation. ispe.org

In Silico Toxicity Prediction: Computational models can be used to predict the potential toxicity of impurities, helping to prioritize which impurities require the most stringent control. nih.gov

Mechanistic and Kinetic Data: Incorporating the fundamental understanding of formation mechanisms and rates (as described in section 7.2) into the models will enhance their predictive power.

Continuous Process Verification and Impurity Control in Real-Time

The paradigm of pharmaceutical manufacturing is shifting from traditional batch processing to continuous manufacturing. europa.eu This shift presents both opportunities and challenges for impurity control. A key area of future research is the implementation of continuous process verification (CPV) to monitor and control impurities like this compound in real-time. sigmaaldrich.com

CPV involves the ongoing monitoring of process parameters and quality attributes to ensure that the process remains in a state of control throughout the product lifecycle. sigmaaldrich.comcasss.org

Key Elements of Real-Time Impurity Control:

Process Analytical Technology (PAT): The use of in-line or on-line analytical tools to monitor critical process parameters and quality attributes in real-time. europa.eu This allows for immediate adjustments to the process to prevent the formation of impurities.

Real-Time Release Testing (RTRT): The ultimate goal of continuous manufacturing and PAT is to enable the release of the product based on in-process data rather than waiting for end-product testing.

Statistical Process Control (SPC): The use of control charts and other statistical tools to monitor process performance and detect any deviations that could lead to an increase in impurity levels. ispe.org

By integrating these advanced strategies, the pharmaceutical industry can move towards a more proactive and predictive approach to impurity control, ensuring the consistent quality and safety of clarithromycin and other medicinal products.

Q & A

Q. What are the structural and physicochemical characteristics of Clarithromycin Impurity E?

this compound (6,11-di-O-methylerythromycin A) is a process-related impurity with the molecular formula C₃₉H₇₁NO₁₃ and a molecular weight of 761.98 g/mol . It contains multiple chiral centers and functional groups, including a 14-membered macrolide ring, which complicates its synthesis and analysis. Key physicochemical properties include:

Q. How is this compound synthesized, and what are the critical parameters for minimizing isomer formation?

Impurity E is synthesized via methylation of erythromycin A intermediates. Key steps include:

- Selective methylation at the 6- and 11-hydroxyl groups under basic conditions.

- pH control : Optimal reaction pH is 7–8 to avoid side reactions (e.g., epimerization or degradation) .

- Purification : Scalable processes avoid crystallization steps that may retain undesired isomers (e.g., Z-oxime forms). Residual (Z)-isomers should be <1.2% to meet pharmacopeial limits .

Q. What analytical methods are recommended for detecting and quantifying Impurity E in clarithromycin formulations?

Reverse-phase HPLC with UV detection (λ = 210 nm) is the gold standard. Method parameters include:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of acetonitrile and phosphate buffer (pH 6.8).

- Detection limits : LOD ≤0.05%, LOQ ≤0.15% .

For trace analysis (e.g., genotoxic impurities), LC-MS/MS with MRM transitions enhances sensitivity (LOQ ≤10 ppm) .

Advanced Research Questions

Q. How do degradation pathways influence the formation of Impurity E in clarithromycin under stressed conditions?

Impurity E forms via acid-catalyzed hydrolysis of the cladinose sugar in clarithromycin. Key factors include:

Q. What are the regulatory expectations for validating analytical methods targeting Impurity E?

Per EMA and USP , method validation must demonstrate:

Q. How can meta-regression analysis resolve contradictions in studies linking Impurity E to clarithromycin efficacy?

A meta-analysis of 25 clinical trials revealed that local clarithromycin resistance rates (e.g., 48.2% in Turkey vs. 8% in Australia) significantly impact eradication efficacy (p<0.001). Advanced statistical approaches include:

Q. What strategies mitigate batch-to-batch variability in Impurity E levels during API manufacturing?

Q. How do regulatory bodies like the EMA and USP handle discrepancies in impurity thresholds for this compound?

The USP Expert Committee mandates inclusion of process impurities (e.g., E, F, H) in monographs to aid manufacturer identification via retention time matching . The EMA requires a risk-based justification for impurity limits, including:

- Toxicological data : Ames test results for genotoxicity.

- Clinical exposure : ≤0.15% daily intake unless safety data support higher limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.